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Compound of Interest

Compound Name:
4-methoxy-1H-pyrrolo[2,3-

b]pyridine-3-carbaldehyde

CAS No.: 1190314-48-7

Cat. No.: B11912625

Get Quote

Executive Summary
The distinction between 4-methoxy and 5-methoxy substituted 7-azaindole-3-carboxaldehydes

is not merely positional; it represents a fundamental divergence in steric environment,

electronic conjugation, and synthetic accessibility.

4-Methoxy Isomer: Characterized by a significant peri-interaction with the C3-aldehyde,

restricting conformational freedom. It exhibits higher N7-basicity due to direct conjugation but

poses synthetic challenges in downstream condensation due to steric crowding.

5-Methoxy Isomer: Offers a "clean" steric profile at the C3 reactive center, functioning

primarily as a solubility and metabolic modulator. It is electronically distinct, exerting an

inductive rather than conjugative influence on the pyridine nitrogen.

Structural & Electronic Landscape
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold numbering assigns the pyrrole nitrogen as

N1 and the pyridine nitrogen as N7. The 3-position (aldehyde) is on the pyrrole ring, while the
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methoxy substituents are on the pyridine ring.

Electronic Descriptors & Resonance
The electronic influence of the methoxy group (

) depends heavily on its position relative to the pyridine nitrogen (N7).

Feature 4-Methoxy-7-azaindole 5-Methoxy-7-azaindole

Position relative to N7 -position (Para-like) -position (Meta-like)

Resonance Effect

Strong. The lone pair on

oxygen can delocalize onto

N7. This increases the basicity

of N7 (

shift +0.5 to +1.0 units).

Weak/None. No direct

conjugation to N7. The effect is

primarily inductive (

) and mesomeric (

) to C4/C6 carbons, not N7.

N1-H Acidity
Slightly decreased (more

electron density in system).

Negligible change compared to

unsubstituted core.

Dipole Moment

Vector points toward the

bridgehead, often opposing the

N1-H dipole.

Vector points away from the

bridgehead, generally aligning

with solubility vectors.

The "Steric Gate" at C3
The most critical differentiator is the spatial relationship between the substituent and the C3-

aldehyde.

4-Methoxy (The Clash): The 4-position is adjacent to the bridgehead C3a. A methoxy group

here sits in the "bay region," creating a peri-interaction with the C3-aldehyde. This forces the

aldehyde carbonyl out of coplanarity with the aromatic system or locks it into a specific

rotamer, significantly altering reactivity and binding kinetics.

5-Methoxy (The Remote Modulator): Located on the "back" of the pyridine ring, this group is

sterically isolated from the C3 functionality. It allows the aldehyde to rotate freely, facilitating

standard nucleophilic attacks without steric penalty.
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Synthetic Accessibility & Workflows
Accessing these scaffolds requires distinct synthetic strategies due to the difference in

electrophilicity of the pyridine ring carbons.

Diagram: Divergent Synthetic Pathways
The following Graphviz diagram illustrates the optimal synthetic routes for both isomers.

Route A: 4-Position (SnAr Active) Route B: 5-Position (SnAr Inactive)
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Caption: Figure 1. Divergent synthetic logic. The 4-position allows facile
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displacement of halides due to N7 activation. The 5-position requires transition-metal catalysis
(Cu/Pd) or de novo ring synthesis.

Synthetic Causality
4-Methoxy Route (SnAr): The 4-chloride is susceptible to nucleophilic attack by methoxide

because the intermediate Meisenheimer complex is stabilized by the para-located pyridine

nitrogen (N7). This makes the synthesis robust and scalable without expensive catalysts.

5-Methoxy Route (Metal Catalysis): The 5-position is electronically neutral (meta to N7). A 5-

halo substituent cannot be displaced by simple nucleophiles. Synthesis must proceed via

Copper-mediated Ullmann coupling or Palladium-catalyzed Buchwald-Hartwig etherification,

which introduces cost and heavy metal scavenging steps.

Reactivity & Stability Profile
When utilizing these aldehydes as intermediates (e.g., for reductive amination or Knoevenagel

condensation), the reactivity profiles differ significantly.

Reactivity Parameter 4-Methoxy Isomer 5-Methoxy Isomer

Carbonyl Electrophilicity

Reduced. Steric bulk at C4

shields the carbonyl carbon

from nucleophilic attack.

Standard. Comparable to

unsubstituted 7-azaindole-3-

carboxaldehyde.

Schiff Base Formation

Slow/Difficult. Condensation

with bulky amines often

requires higher temperatures

or Lewis acid catalysis (e.g.,

) to overcome the peri-steric

barrier.

Rapid. Proceeds under

standard conditions (MeOH,

RT).

Oxidation Potential

The electron-rich nature of the

4-OMe system makes the

aldehyde slightly more prone

to over-oxidation to the

carboxylic acid during storage.

Stable under standard storage

conditions.
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Medicinal Chemistry Applications (SAR)[1]
In Drug Discovery, the choice between these two isomers is often dictated by the binding

pocket architecture of the target kinase.

Kinase Binding Modes[2]
Hinge Binding: Both scaffolds bind to the kinase hinge region via the N1-H (donor) and N7

(acceptor) motif.

4-Methoxy Utility: Used when the "floor" of the ATP pocket has a small hydrophobic pocket.

However, the 4-OMe group can clash with the "gatekeeper" residue if it is bulky (e.g.,

Methionine or Phenylalanine). It is often used to induce atropisomerism or lock the

conformation of the C3-substituent to minimize entropy loss upon binding.

5-Methoxy Utility: Used to probe the "solvent front" or the back of the pocket. The 5-position

vector points away from the hinge, making it an ideal handle for solubilizing groups (e.g.,

replacing -OMe with -O-alkyl-morpholine) without disrupting the core binding mode.

Experimental Protocols
Protocol A: Synthesis of 4-Methoxy-7-azaindole
(Precursor)
This protocol utilizes the activated nature of the 4-chloride.

Starting Material: Dissolve 4-chloro-7-azaindole (1.0 eq) in anhydrous methanol (0.5 M).

Reagent: Add Sodium Methoxide (NaOMe), 25 wt% in MeOH (5.0 eq). Note: Excess base is

required to deprotonate N1 and drive the SnAr equilibrium.

Reaction: Seal in a pressure tube and heat to 120°C for 16–24 hours.

Workup: Cool to RT. Concentrate in vacuo. Resuspend in water and neutralize with 1N HCl

to pH 7. Collect the precipitate by filtration.

Validation:
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shows disappearance of C4-H doublet and appearance of -OCH3 singlet (~4.0 ppm).

Protocol B: Vilsmeier-Haack Formylation (General for
both isomers)
Standardization of the aldehyde introduction.

Complex Formation: In a flame-dried flask under

, cool anhydrous DMF (10 eq) to 0°C. Dropwise add

(1.2 eq). Stir for 30 min to form the Vilsmeier salt (white precipitate/slurry).

Addition: Dissolve the methoxy-7-azaindole substrate (1.0 eq) in minimal DMF and add

dropwise to the salt at 0°C.

Cyclization: Warm to Room Temperature, then heat to 80°C for 3 hours. Observation: The 4-

methoxy isomer may require longer heating (6-8h) due to steric hindrance at C3.

Hydrolysis: Pour the reaction mixture onto crushed ice/water containing Sodium Acetate (5

eq) or NaOH (to pH 9). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

Isolation: Filter the resulting solid. Recrystallize from Ethanol/Water.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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